Octahydroaminoacridine succinate
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Overview
Description
Octahydroaminoacridine succinate is a chemical compound with the molecular formula C₁₇H₂₄N₂O₄. It is known for its role as an acetylcholinesterase inhibitor, making it a potential treatment for Alzheimer’s disease . This compound is a derivative of acridine and is often studied for its neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydroaminoacridine succinate involves the hydrogenation of acridine derivatives under specific conditions. The process typically includes the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to achieve the desired hydrogenation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The final product is often crystallized from a suitable solvent to obtain the succinate salt form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound itself is a product of reduction (hydrogenation) of acridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of octahydroaminoacridine.
Reduction: The primary product is this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octahydroaminoacridine succinate has several applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation reactions and catalytic processes.
Industry: Utilized in the development of pharmaceuticals targeting neurological disorders.
Mechanism of Action
The primary mechanism of action of octahydroaminoacridine succinate involves the inhibition of acetylcholinesterase (AChE). By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Comparison with Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Donepezil: A widely used AChE inhibitor with a similar mechanism of action.
Rivastigmine: Another cholinesterase inhibitor used in the management of Alzheimer’s disease.
Uniqueness: Octahydroaminoacridine succinate is unique due to its specific structure and the succinate salt form, which may offer different pharmacokinetic properties compared to other AChE inhibitors. Its potential for fewer side effects and better efficacy in certain patient populations makes it a compound of interest in ongoing research .
Properties
CAS No. |
866245-79-6 |
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Molecular Formula |
C17H24N2O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
butanedioic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine |
InChI |
InChI=1S/C13H18N2.C4H6O4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;5-3(6)1-2-4(7)8/h1-8H2,(H2,14,15);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
SXNZJEKZKUJFLV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Octahydroaminoacridine succinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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